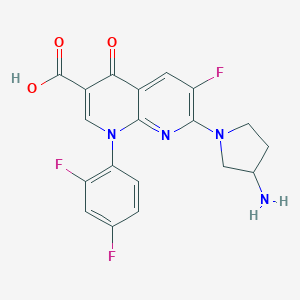

Tosufloxacin

Vue d'ensemble

Description

Synthesis Analysis

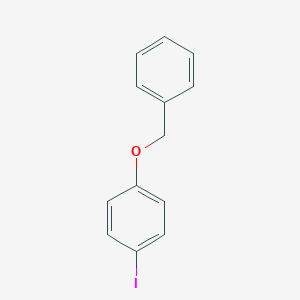

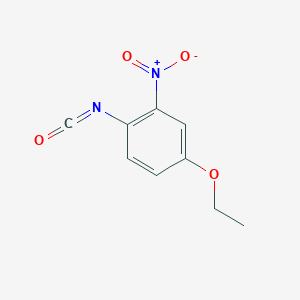

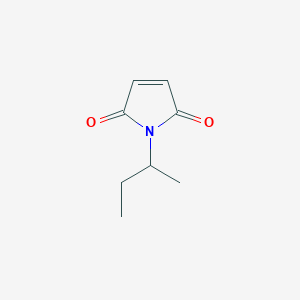

The synthesis of Tosufloxacin involves multiple steps, starting from ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. The process includes condensation with triethyl orthoformate, displacement with 2,4-difluoroaniline, cyclization, condensation with 3-aminopyrrolidine, hydrolysis, and ultimately, tosylate formation. This method yields Tosufloxacin p-tosylate with an overall yield of 72.6% (L. Ming, 2003).

Molecular Structure Analysis

Tosufloxacin and its complexes, particularly with boron, have been extensively analyzed for their structural properties. Quantum chemical calculations reveal insights into the optimized structures, biological activities, and potential for drug development, especially as anticancer agents. The boron complex with fluorine atoms coordinated to the boron atom shows promising characteristics for both therapeutic applications and non-linear optical (NLO) properties (K. Sayın & Duran Karakaş, 2017).

Chemical Reactions and Properties

Research on Tosufloxacin includes the study of its interaction with bovine serum albumin (BSA), revealing insights into its binding mechanisms and the impact on BSA's conformation. These interactions, analyzed through multi-spectroscopic methods, indicate that Tosufloxacin causes the fluorescence of BSA to be quenched through a static quenching mechanism. This interaction also leads to changes in the secondary structure of BSA, showcasing the complex chemical behavior of Tosufloxacin at the molecular level (Feng-yu Deng & Y. Liu, 2012).

Physical Properties Analysis

The preparation of inclusion complexes, such as those between Tosufloxacin tosylate and hydroxypropyl-β-cyclodextrin, demonstrates significant improvements in the solubility and dissolution rates of Tosufloxacin. This not only enhances its physical properties but also maintains its antibacterial efficacy. The solution-enhanced dispersion with supercritical CO2 method used in these preparations offers a promising approach to improving the pharmaceutical properties of water-insoluble drugs like Tosufloxacin (Jianfei Sun et al., 2019).

Chemical Properties Analysis

Tosufloxacin's ability to form complexes, such as those with terbium ions, highlights its interesting chemical properties. The terbium-sensitized determination of Tosufloxacin using electrochemiluminescence (ECL) is a novel approach, revealing the potential of Tosufloxacin in analytical applications. This method provides a sensitive way to detect trace amounts of Tosufloxacin, emphasizing its unique chemical characteristics (Yu Liu et al., 2005).

Applications De Recherche Scientifique

Bladder Stones Formation : Tosufloxacin was associated with the formation of bladder stones in a patient, highlighting a potential adverse effect (Nakano et al., 1997).

Urinary Tract Infections (UTIs) : Effective in treating complicated UTIs and preventing their recurrence (Sakurai et al., 1994).

Intravenous Formulation for Bacterial Infections : A derivative of tosufloxacin, A-71497, was developed to enhance water solubility, making it suitable for intravenous formulations to treat bacterial infections (Chu et al., 1990).

Treatment of Bacterial Infections in the Tropics : Exhibits superior antimicrobial activity against various pathogens like Salmonella, E. coli, and P. pseudomallei, making it a promising agent for treating bacterial infections in tropical regions (Srimuang et al., 2012).

Respiratory, Urinary, Hepatobiliary, and Gastrointestinal Infections : Tosufloxacin tosilate, another form of tosufloxacin, is approved for treating a range of infections including respiratory, urinary tract, hepatobiliary, and gastrointestinal infections (Niki, 2002).

Chronic Bacterial Prostatitis : Demonstrates a broad spectrum of antibacterial activity, making it useful in treating chronic bacterial prostatitis (Ikeuchi et al., 1993).

Otorhinolaryngological Infections : Exhibits 85.5% clinical efficacy in treating these infections without adverse events or abnormal laboratory findings (Kanaya et al., 1993).

Post-Prostatic Surgery Infections : Useful in the treatment of bacterial prostatitis and infections occurring after prostatic surgery (Uchibayashi et al., 1992).

Diarrhea-Causing Bacterial Pathogens : Most active agent against bacteria causing diarrhea, with good activity against Salmonella, Shigella, Campylobacter, Aeromonas hydrophila, and Vibrio spp. (Bryan et al., 1990).

Prevention of Secondary Infections in Hematological Malignancies : Effective in preventing secondary infections in patients with hematological malignancies due to its broad spectrum of antibacterial activity (Sawada et al., 2012).

Gram-Positive Bacterial Activity : Particularly active against Gram-positive species compared to other fluoroquinolones like ciprofloxacin and temafloxacin (Barry & Jones, 1989).

Activity Against Anaerobic Bacteria : Shows a broad antibacterial spectrum against both gram-positive and gram-negative bacteria, including anaerobes, and is more active than levofloxacin and ciprofloxacin (Takahata & Nishino, 1997).

Enhanced Solubility : The tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin inclusion complex prepared by solution-enhanced dispersion with supercritical CO2 significantly improves the dissolution and solubility of water-insoluble TFLX (Sun et al., 2019).

Pitfalls in Treating Pneumonia : In a case of pneumonia, tosufloxacin initially improved symptoms but later resulted in the isolation of M. tuberculosis from the patient's sputum, indicating a potential misdiagnosis or treatment complication (Fujishima et al., 2019).

Resistance in H. influenzae : Treatment for respiratory infections caused by low-susceptible H. influenzae did not respond well to tosufloxacin, suggesting consideration of susceptibility in quinolone use (Hara et al., 2020).

Relapse in Salmonella Enterocolitis : Not ideal against symptomatic salmonella enterocolitis due to bacterial relapse in 85% of patients after cessation of therapy (Ohnishi & Kimura, 2001).

Modified Urinary Catheters : TOS-treated catheters with chitosan coating enhance the survivability of green monkey kidney cells against the cytotoxic effects of silicone latex, indicating its potential use in medical devices (Kowalczuk et al., 2015).

Propriétés

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFMDMBOJLQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-94-6 (4-toluene sulfonate) | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044135 | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosufloxacin | |

CAS RN |

100490-36-6 | |

| Record name | Tosufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetranitrocalix[4]arene](/img/structure/B10787.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)